N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide

Metabolic stability CYP450 oxidation Lead optimization

This compound occupies a unique intersection of three critical pharmacophoric elements—N-cyclopropyl substituent, 5-oxopyrrolidin-3-yl stereochemistry, and 1-naphthamide core—that generic analogs cannot replicate. The cyclopropyl group attenuates oxidative N-dealkylation (logP divergent from CAS 1351590-19-6), while the pyrrolidinone ring confers conformational rigidity that reduces entropic binding penalties. Procuring pre-weighed aliquots eliminates 4–8 week custom-synthesis lead times, enabling immediate deployment in USP7 Ub-Rho110 assays or CCR5 calcium-flux screens. Comparative SAR profiling against the des-cyclopropyl, benzamide, and 4-cyanobenzamide analogs deconvolutes individual structural contributions to target engagement.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 1396810-80-2
Cat. No. B2949308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide
CAS1396810-80-2
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C18H18N2O2/c21-17-10-13(11-20(17)14-8-9-14)19-18(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11H2,(H,19,22)
InChIKeyVZXIIUZLOLBWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide (CAS 1396810-80-2): Structural and Procurement Baseline for a Naphthalene Carboxamide Screening Compound


N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide (CAS 1396810-80-2; synonym: N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-1-carboxamide) is a synthetic small molecule (C₁₈H₁₈N₂O₂, MW 294.35 g/mol) [1] belonging to the N-(1-substituted-3-pyrrolidinyl)-1-naphthalene carboxamide class [2]. Its structure comprises a 1-naphthamide core linked via an amide bond to a 5-oxopyrrolidin-3-yl scaffold bearing an N-cyclopropyl substituent [1]. The compound is commercially available as a screening-grade research chemical (Life Chemicals catalog No. F6210-0950; pricing from $66 for 4 mg) [1][3]. The cyclopropyl group is noted for enhancing metabolic stability by reducing CYP-mediated oxidation, while the pyrrolidinone ring contributes conformational rigidity that may improve target-binding complementarity [1]. Preliminary pharmacological screening has indicated potential as a CCR5 antagonist scaffold [4], and related naphthalene-1-carboxamide derivatives are under patent investigation as USP7 inhibitors [5].

Why N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide Cannot Be Substituted by Generic Naphthamide or Pyrrolidinone Analogs for Structure-Activity Studies


Generic substitution within the N-(5-oxopyrrolidin-3-yl)-1-naphthamide chemotype is unreliable because three interdependent structural features dictate pharmacological performance: (i) the N-cyclopropyl substituent on the pyrrolidinone ring, which modulates both metabolic stability (by attenuating oxidative N-dealkylation) and lipophilicity (calculated logP differs from the N-unsubstituted analog, CAS 1351590-19-6) [1]; (ii) the 5-oxopyrrolidin-3-yl stereochemistry, which defines the spatial orientation of the amide bond relative to the naphthalene plane [2]; and (iii) the 1-naphthamide (rather than 2-naphthamide or benzamide) core, which determines π-stacking interactions with hydrophobic binding pockets [1]. The closest commercially cataloged structural analog, N-(5-oxopyrrolidin-3-yl)-1-naphthamide (CAS 1351590-19-6, MW 254.28), lacks the N-cyclopropyl group entirely, eliminating both the metabolic-stability advantage and the conformational constraint contributed by the cyclopropyl group . Conversely, analogs such as N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide (CAS 1351632-69-3) retain the cyclopropyl-pyrrolidinone scaffold but replace the naphthamide core with a smaller benzamide, substantially reducing the hydrophobic contact surface area available for target engagement [3]. These structural variations are not interchangeable: each modification alters at least two of the three critical pharmacophoric elements, precluding reliable extrapolation of biological activity from one analog to another [2].

Quantitative Differentiation Evidence: N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide vs. Closest Structural Analogs


Evidence 1: Cyclopropyl Substitution Confers Enhanced Metabolic Stability Relative to Non-Cyclopropyl Pyrrolidinone Analogs

The N-cyclopropyl substituent on the pyrrolidinone ring of the target compound is a well-established structural motif for attenuating cytochrome P450-mediated oxidative N-dealkylation, a primary metabolic clearance pathway for tertiary amine-containing scaffolds [1]. In the broader class of N-cyclopropylpyrrolidine-containing compounds, the cyclopropyl group introduces steric hindrance at the α-carbon adjacent to the nitrogen, reducing the accessibility of the N–C bond to CYP450 heme-iron oxidation. This principle is supported by cross-class metabolic stability data in which N-cyclopropyl-bearing analogs consistently exhibit longer in vitro microsomal half-lives than their N-methyl or N-unsubstituted counterparts [2]. For the target compound, the predicted metabolic advantage versus the des-cyclopropyl analog N-(5-oxopyrrolidin-3-yl)-1-naphthamide (CAS 1351590-19-6) is a class-level inference; direct comparative microsomal stability data for the target compound are not publicly available .

Metabolic stability CYP450 oxidation Lead optimization

Evidence 2: 1-Naphthamide Core Provides Greater Hydrophobic Binding Surface Area Than Benzamide Analogs Sharing the Same Cyclopropyl-Pyrrolidinone Scaffold

The 1-naphthamide moiety of the target compound presents a larger hydrophobic surface area (bicyclic naphthalene, calculated accessible surface area approximately 150–170 Ų) compared to monocyclic benzamide cores (approximately 100–120 Ų). This structural difference translates into a greater capacity for π–π stacking and van der Waals interactions with hydrophobic binding pockets [1]. The closest analog sharing the cyclopropyl-5-oxopyrrolidin-3-yl scaffold but bearing a smaller aromatic amide is N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide (CAS 1351632-69-3, MW 272.35), which replaces the naphthalene ring with a 3,4-dimethylphenyl group [2]. The naphthalene → dimethylphenyl substitution reduces the heavy atom count from 22 to 20 and the number of sp² carbons available for aromatic interactions from 10 to 6. In class-level analyses of naphthamide vs. benzamide series targeting the same enzyme, the naphthamide analogs frequently exhibit 5- to 20-fold improvements in binding affinity (Kᵢ or IC₅₀) attributable to expanded hydrophobic contacts, although target-dependent variations are substantial [3].

Ligand efficiency Hydrophobic interaction Scaffold comparison

Evidence 3: Conformational Rigidity of 5-Oxopyrrolidin-3-yl Scaffold Reduces Entropic Penalty on Binding Relative to Acyclic Amide Linkers

The 5-oxopyrrolidin-3-yl ring system in the target compound restricts conformational freedom around the amide bond attachment point compared to acyclic amino-amide linkers. The pyrrolidinone ring locks the C3–N(amide) bond into a defined torsion angle, reducing the number of accessible low-energy conformations and thereby lowering the entropic penalty upon target binding [1]. This conformational preorganization principle is well established in medicinal chemistry: rigidified ligands typically show 0.5–2.0 kcal/mol improvements in binding free energy (ΔG) compared to their flexible counterparts, corresponding to 3- to 30-fold gains in affinity, depending on the target [2]. A comparator lacking this rigidity is N-[2-(isopropylamino)ethyl]naphthalene-1-carboxamide (CAS 2004-21-0), which contains an acyclic ethylenediamine linker with five rotatable bonds between the naphthalene and the terminal amine, versus only two rotatable bonds in the target compound's core scaffold [3].

Conformational preorganization Binding entropy Scaffold rigidity

Evidence 4: Commercial Availability in Pre-Weighed Screening Quantities with Documented Purity Enables Immediate Procurement Without In-House Synthesis

The target compound is available from Life Chemicals (catalog No. F6210-0950) in pre-weighed quantities (4, 5, 10, 15, and 50 mg) with pricing ranging from $66 (4 mg) to $89 (15 mg) [1]. In contrast, the closest structurally analogous screening compounds—N-(5-oxopyrrolidin-3-yl)-1-naphthamide (CAS 1351590-19-6) and 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide (CAS 1396844-09-9)—do not appear with the same breadth of listed commercial pricing in readily searchable vendor catalogs [2]. Life Chemicals specifies a purity standard of >90% by LCMS and/or 400 MHz ¹H NMR for its screening compounds , providing quality assurance that is documented and reproducible. The availability of pre-weighed aliquots eliminates the need for custom synthesis (typical lead time: 4–8 weeks) and enables same-week assay deployment. This is a practical procurement differentiator: the closest analogs may require custom synthesis, which adds cost and delays experimental timelines .

Commercial availability Screening library Procurement lead time

Recommended Research and Procurement Scenarios for N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide (CAS 1396810-80-2)


Scenario 1: Primary Screening for USP7 or CCR5 Inhibitor Discovery Programs Seeking Novel Naphthamide Chemotypes

The compound is suitable for inclusion in focused screening libraries targeting ubiquitin-specific protease 7 (USP7) or C-C chemokine receptor type 5 (CCR5), based on patent disclosures covering naphthalene derivatives as USP7 inhibitors [1] and preliminary pharmacological screening indicating CCR5 antagonist activity [2]. Its commercial availability in pre-weighed aliquots (4–50 mg) enables rapid deployment in biochemical USP7 inhibition assays (e.g., Ub-Rho110 fluorescence-based or Ub-AMC assays) or CCR5-mediated calcium flux assays without the 4–8 week delay associated with custom synthesis [3]. When procuring for USP7 screening, researchers should note that related indane and naphthalene derivatives have been reported with selective USP7 inhibitory activity [1], positioning this compound within a patent-protected chemical space.

Scenario 2: Structure-Activity Relationship (SAR) Exploration of the N-Cyclopropyl-5-Oxopyrrolidine Pharmacophore

For medicinal chemistry teams investigating the SAR of N-cyclopropyl-5-oxopyrrolidine-containing compounds, this compound serves as a reference point at the intersection of three variable regions: the N-cyclopropyl substituent, the 5-oxopyrrolidin-3-yl linker, and the 1-naphthamide terminus [1]. Comparative profiling against the des-cyclopropyl analog (CAS 1351590-19-6), the benzamide analog (CAS 1351632-69-3), and the 4-cyanobenzamide analog (CAS 1396844-09-9) can deconvolute the individual contributions of each structural element to target binding, metabolic stability, and physicochemical properties [2]. The conformational rigidity contributed by the pyrrolidinone ring predicts a lower entropic penalty on binding compared to acyclic analogs, making this compound a useful tool for evaluating the thermodynamic benefit of scaffold preorganization in a given target system [3].

Scenario 3: Procurement as a Low-Cost Entry Point for Evaluating Naphthalene Carboxamide Chemical Space

At a list price of $66 for 4 mg [1], this compound represents a modest investment for exploring naphthalene-1-carboxamide chemical space before committing to more expensive custom analog synthesis. The documented purity standard (>90% by LCMS/NMR) [2] ensures that biological results are attributable to the compound rather than to impurities, which is critical for hit validation. For labs with limited synthetic chemistry resources, procuring this commercially available compound allows immediate experimental entry into the N-(1-substituted-3-pyrrolidinyl)-1-naphthalene carboxamide class, which has established precedent in anti-emetic pharmacology (ED₅₀ = 1.2 mg/kg for the N-cyclohexyl analog in a dog model) [3] and emerging applications in oncology via USP7 inhibition .

Quote Request

Request a Quote for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.